(1S,2S)-2-phenoxycyclohexan-1-ol
Description
(1S,2S)-2-Phenoxycyclohexan-1-ol (CAS: 79251-44-8) is a chiral cyclohexanol derivative with a molecular formula of C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol . Its structure features a cyclohexanol backbone substituted with a phenoxy group at the C2 position, with stereochemical configuration (1S,2S). The phenoxy group introduces aromaticity, influencing solubility and reactivity.
Properties
IUPAC Name |
(1S,2S)-2-phenoxycyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVLZECCVJWFMV-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The following compounds share the cyclohexanol core but differ in substituents, stereochemistry, and applications:
Key Comparative Insights
Steric and Electronic Effects
- Phenoxy vs.
- Amino vs. Phenoxy Substituents: The dimethylamino group in (1S,2S)-2-(dimethylamino)cyclohexan-1-ol introduces basicity and hydrogen-bonding capability, enabling its use as an organocatalyst for desymmetrizing cyclic meso-anhydrides . In contrast, the phenoxy group’s electron-withdrawing nature may limit such reactivity.
Solubility and Polarity
- The polar dimethylamino group in (1S,2S)-2-(dimethylamino)cyclohexan-1-ol increases water solubility compared to the hydrophobic phenoxy group in the target compound .
- The hydrochloride salt derivative () exhibits enhanced solubility in polar solvents due to ionic character, unlike the neutral this compound .
Stereochemical Influence
- The (1S,2S) configuration in the target compound and (1S,2S)-2-(dimethylamino)cyclohexan-1-ol is critical for enantioselective applications. For example, the menthol isomer (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol demonstrates how stereochemistry dictates biological activity, such as cooling effects in fragrances .
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